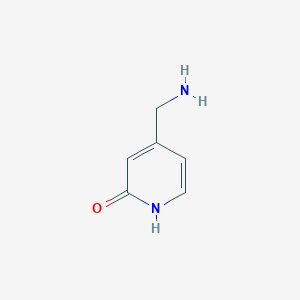

4-(Aminomethyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOSFZHXYZSRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567920 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-82-9 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Aminomethyl)pyridin-2(1H)-one CAS number 131052-82-9

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-2(1H)-one (CAS: 131052-82-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound belonging to the pyridinone class of molecules. The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its synthesis, physicochemical properties, and potential biological significance. While specific biological data for this exact compound is limited in publicly accessible literature, this guide draws upon information available for the broader class of pyridin-2(1H)-one derivatives to infer potential areas of interest for research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature and is typically stored under refrigerated conditions to ensure stability.[2] Key identifying information and predicted physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 131052-82-9 | [3] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | >95% (Commercially available) | [2] |

| Storage Conditions | Sealed refrigeration | [2] |

Synthesis

Postulated Experimental Protocol: Catalytic Hydrogenation of 4-Cyanopyridin-2(1H)-one

This theoretical protocol is based on established methods for nitrile reduction.

Materials:

-

4-Cyanopyridin-2(1H)-one

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (reagent grade)

-

Hydrochloric acid (HCl)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 4-cyanopyridin-2(1H)-one in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Acidify the mixture with a solution of HCl in methanol.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, this compound, likely as its hydrochloride salt.

-

The crude product may be further purified by recrystallization or column chromatography.

Caption: Postulated synthesis of this compound.

Biological Activities and Potential Applications

While specific biological data for this compound is scarce, the pyridin-2(1H)-one scaffold is a well-established pharmacophore with a broad range of biological activities.[4] Derivatives of this core structure have been investigated for various therapeutic applications, providing a basis for inferring the potential areas of interest for the title compound.

Inferred Areas of Biological Interest

-

Anticancer Activity: Pyridinone derivatives have shown promise as anticancer agents by targeting various cellular pathways.[5]

-

Antiviral Activity: The pyridinone scaffold is a key component in several antiviral drugs, including those targeting HIV.[4]

-

Antimicrobial Activity: Certain pyridinone analogs exhibit antibacterial and antifungal properties.[6]

-

Analgesic Effects: Some substituted pyridin-2(1H)-ones have demonstrated potent anti-allodynic effects in models of inflammatory pain.[7]

Caption: Potential therapeutic applications of pyridin-2(1H)-one derivatives.

Experimental Protocols for Biological Evaluation

Given the lack of specific biological data for this compound, this section provides general experimental protocols that are commonly used to evaluate the biological activities of novel chemical entities within the inferred areas of interest.

General Workflow for Preliminary Biological Screening

The following workflow outlines a typical process for the initial biological evaluation of a novel compound like this compound.

Caption: General workflow for biological screening of a novel compound.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While direct biological data for this compound is currently limited, its structural relationship to the well-established pyridin-2(1H)-one class of pharmacologically active molecules suggests that it may possess interesting biological properties. Future research should focus on developing and publishing a robust and scalable synthetic route to make the compound more accessible for study. Subsequently, a comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to elucidate its specific mechanism of action and therapeutic potential. The exploration of this and other structurally related pyridinone derivatives could lead to the discovery of novel therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-(Aminomethyl)pyridin-2(1H)-one

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physicochemical Properties

This compound is a pyridine derivative. A summary of its key physicochemical properties is presented below. It is important to note that many of the available quantitative values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 131052-82-9 | [1] |

| Chemical Formula | C6H8N2O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Boiling Point | 356.5 ± 34.0 °C (Predicted) | [1] |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 11.74 ± 0.10 (Predicted) | [1] |

| LogP | 0.94620 (Predicted) | [1] |

| XLogP3 | -1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Polar Surface Area (PSA) | 59.14 Ų | [1] |

Experimental Protocols for Physicochemical Property Determination

Detailed and validated experimental protocols are crucial for confirming the predicted properties of novel compounds. The following sections outline standard methodologies for determining key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that influences a molecule's ionization state, solubility, and membrane permeability. Potentiometric titration is a high-precision technique for pKa determination.[2]

Protocol: Potentiometric Titration

-

Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent mixture if solubility is low. To avoid errors, especially for measurements at neutral-to-high pH, carbonate-free solutions must be prepared.[2]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The equivalence point, where the slope of the curve is steepest, is identified. The pKa is then determined from the pH at the half-equivalence point, which corresponds to the inflection point on the curve.[2]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the most common and is generally considered the most accurate technique.[3]

Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are combined and pre-saturated by shaking for 24 hours to ensure mutual saturation.[4] The phases are then separated.

-

Dissolution: A known mass of this compound is dissolved in one of the pre-saturated phases.

-

Partitioning: The two phases are combined in a separation funnel, shaken vigorously to facilitate partitioning of the compound, and then allowed to stand until the phases have completely separated.

-

Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3][5]

Caption: Workflow for LogP Determination via Shake-Flask Method.

Determination of Water Solubility

Water solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. For compounds with low to moderate solubility, the shake-flask method is a standard approach.

Protocol: Shake-Flask Method for Solubility

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Agitation: The mixture is agitated at a constant, controlled temperature until equilibrium is reached. This can take anywhere from 12 hours to several days.[6]

-

Phase Separation: Once equilibrium is achieved, the undissolved solid must be completely separated from the saturated solution. This is typically done by centrifugation or filtration.[7] It is crucial to avoid including any solid particles in the sample for analysis.

-

Analysis: The concentration of the dissolved compound in the clear, saturated supernatant or filtrate is measured using a validated analytical method, such as HPLC.

-

Result Expression: The solubility is reported in units such as mg/L, µg/mL, or mol/L at the specified temperature.

Caption: Workflow for Water Solubility Determination.

Biological Activity and Signaling Pathways

As of the current literature review, there is no specific, well-defined signaling pathway directly associated with this compound. Pyridinone derivatives, as a class, are known to interact with a wide range of biological targets, and their therapeutic applications are diverse.[8] Further research is required to elucidate the specific biological activities and molecular targets of this particular compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. acdlabs.com [acdlabs.com]

- 4. agilent.com [agilent.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-(Aminomethyl)pyridin-2(1H)-one, a valuable building block for researchers, scientists, and drug development professionals. The described methodology is based on established chemical transformations, offering a logical and practical approach to obtaining the target compound.

I. Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their potential biological activities. The presence of both a primary amine and a pyridinone scaffold allows for diverse functionalization, making them attractive intermediates for the synthesis of more complex molecules with therapeutic potential. This guide outlines a multi-step synthesis beginning from commercially available starting materials.

II. Proposed Synthesis Pathway

The most viable synthetic route identified involves a three-step process starting from 2-amino-4-methylpyridine. This pathway includes diazotization and chlorination to form 2-chloro-4-methylpyridine, followed by free-radical chlorination of the methyl group to yield 2-chloro-4-(chloromethyl)pyridine. Subsequent amination of the chloromethyl group and hydrolysis of the 2-chloro substituent furnishes the final product, this compound.

Figure 1: Proposed synthesis pathway for this compound.

III. Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methylpyridine

This initial step involves the conversion of the amino group of 2-amino-4-methylpyridine into a chloro group via a Sandmeyer-type reaction.

Reaction: 2-Amino-4-methylpyridine is treated with a nitrite salt in an acidic medium to form a diazonium salt, which is subsequently reacted with a chlorine source, such as phosphorus oxychloride, to yield 2-chloro-4-methylpyridine.

Detailed Protocol: In a reaction vessel, 2-amino-4-methylpyridine is dissolved in a suitable acid (e.g., concentrated hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a designated period. Subsequently, phosphorus oxychloride is added, and the mixture is heated to afford 2-chloro-4-methylpyridine. The product is then isolated and purified by standard procedures such as extraction and distillation. A patent describes a similar procedure where a white solid product is obtained after the diazotization step, which is then treated with POCl3.[1]

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

This step involves the free-radical chlorination of the methyl group of 2-chloro-4-methylpyridine.

Reaction: 2-Chloro-4-methylpyridine is reacted with sulfuryl chloride (SO2Cl2) in the presence of a radical initiator to produce 2-chloro-4-(chloromethyl)pyridine.

Detailed Protocol: To a solution of 2-chloro-4-methylpyridine, sulfuryl chloride is added dropwise. During the addition, a radical initiator (e.g., azobisisobutyronitrile (AIBN) or dibenzoyl peroxide) is added in portions. The reaction mixture is heated to initiate the reaction. Progress is monitored by techniques such as TLC or GC. Upon completion, the reaction is worked up, and the product is purified by distillation under reduced pressure to yield 2-chloro-4-(chloromethyl)pyridine.[1]

Step 3: Synthesis of this compound

This final stage involves a two-step one-pot process: amination of the chloromethyl group followed by hydrolysis of the 2-chloro substituent.

Reaction: 2-Chloro-4-(chloromethyl)pyridine is first reacted with an ammonia source to form 2-chloro-4-(aminomethyl)pyridine. The intermediate is then subjected to hydrolysis under aqueous conditions to yield the final product, this compound.

Detailed Protocol: 2-Chloro-4-(chloromethyl)pyridine is dissolved in a suitable solvent and treated with an excess of an ammonia source (e.g., aqueous ammonia or a solution of ammonia in an organic solvent). The reaction is typically carried out under pressure in a sealed vessel and may require heating to proceed at a reasonable rate. After the amination is complete, water is added to the reaction mixture, and it is heated to facilitate the hydrolysis of the 2-chloro group to the 2-oxo functionality. The final product, this compound, can then be isolated and purified by crystallization or chromatography.

IV. Quantitative Data Summary

| Step | Transformation | Reagents and Conditions | Typical Yield (%) | Reference |

| 1 | 2-Amino-4-methylpyridine → 2-Chloro-4-methylpyridine | 1. NaNO2, HCl; 2. POCl3 | Not Specified | [1] |

| 2 | 2-Chloro-4-methylpyridine → 2-Chloro-4-(chloromethyl)pyridine | SO2Cl2, Radical Initiator | >32% (overall for 3 steps) | [1] |

| 3a | -CH2Cl → -CH2NH2 | NH3 | High (qualitative) | General Knowledge |

| 3b | 2-Cl-Pyridine → Pyridin-2(1H)-one | H2O, Heat | High (qualitative) | General Knowledge |

V. Conclusion

This technical guide presents a well-founded and logical synthetic pathway for the preparation of this compound. The proposed route utilizes established and reliable chemical reactions, starting from readily accessible materials. The provided experimental protocols, based on analogous transformations, offer a solid foundation for researchers to successfully synthesize the target molecule. Further optimization of reaction conditions for each step will likely be necessary to achieve high yields and purity, which is a standard practice in synthetic chemistry. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, enabling the exploration of the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide on the Tautomerism of 4-(Aminomethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)pyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry, incorporating functionalities that can lead to complex tautomeric equilibria. Understanding the predominant tautomeric forms is crucial for predicting its physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the potential tautomerism of this compound. In the absence of direct experimental or computational data for this specific molecule in the public domain, this guide draws upon well-established principles and data from closely related analogues, namely 2-pyridone and aminopyridine derivatives, to predict and analyze its tautomeric behavior. Detailed experimental protocols for the characterization of such tautomeric systems are also provided.

Introduction to Tautomerism in Pyridinone Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and development. For molecules like this compound, which possess both an amide-like pyridinone ring and an aminomethyl substituent, several tautomeric forms are possible. The relative stability of these tautomers can be influenced by various factors including the solvent, temperature, and pH.

The core structure of this compound can be viewed as a derivative of 2-pyridone, which is known to exhibit keto-enol tautomerism.[1] Additionally, the presence of an amino group introduces the possibility of amino-imino tautomerism.

Potential Tautomers of this compound

Based on the core structure, this compound can exist in several potential tautomeric forms. The primary equilibria to consider are the keto-enol tautomerism of the 2-pyridone ring and the amino-imino tautomerism of the aminomethyl group. This leads to four principal tautomeric forms:

-

Keto-Amino (A): this compound

-

Enol-Amino (B): 4-(Aminomethyl)-2-hydroxypyridine

-

Keto-Imino (C): 4-(Iminomethyl)pyridin-2(1H)-one

-

Enol-Imino (D): 4-(Iminomethyl)-2-hydroxypyridine

The equilibrium between these forms is depicted in the signaling pathway diagram below.

References

4-(Aminomethyl)pyridin-2(1H)-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 4-(Aminomethyl)pyridin-2(1H)-one. This pyridinone derivative is of interest in medicinal chemistry due to the diverse biological activities associated with this scaffold, including its role in kinase inhibition and other signaling pathways.[1][2][3] A thorough understanding of its physicochemical properties is critical for its advancement as a potential therapeutic agent.

Core Physicochemical Properties

While experimentally determined quantitative data for this compound is limited in publicly accessible literature, predicted values provide a foundational understanding of its characteristics. These predictions, sourced from chemical suppliers and computational models, are summarized below.[4] For structurally similar compounds, such as 2-(Aminomethyl)pyridine, high solubility in water (1000 mg/ml at 20°C) has been reported, suggesting that this compound may also exhibit favorable aqueous solubility.[5]

| Property | Predicted Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Boiling Point | 356.5 ± 34.0 °C |

| Density | 1.146 ± 0.06 g/cm³ |

| pKa | 11.74 ± 0.10 |

| LogP | 0.94620 |

| XLogP3 | -1.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Solubility Profile

A comprehensive understanding of the solubility of this compound is essential for formulation development, in vitro assay design, and predicting its in vivo behavior. The presence of both a hydrogen bond-donating aminomethyl group and a hydrogen bond-accepting pyridinone ring suggests the potential for aqueous solubility.[6][7]

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, the following experimental protocols are recommended.

1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage discovery to quickly assess the apparent solubility of a compound.

-

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or UV spectroscopy after filtration.

-

Detailed Methodology:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve a range of final compound concentrations (e.g., 1-100 µM).

-

Seal the plate and shake at room temperature for 1-2 hours.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

-

Alternatively, filter the solutions using a 96-well filter plate and analyze the filtrate for the concentration of the dissolved compound by HPLC-UV or LC-MS/MS.

-

2. Thermodynamic Solubility Assay (Equilibrium Method)

This "gold standard" method measures the solubility of a compound at equilibrium and is crucial for pre-formulation and formulation development.

-

Principle: An excess of the solid compound is equilibrated with a solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined.

-

Detailed Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and organic solvents (e.g., ethanol, methanol, acetonitrile).

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle or centrifuge to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Dilute the filtrate appropriately and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Stability Profile

Evaluating the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety. The recommended storage condition of 2-8°C with protection from light suggests a potential for degradation under ambient conditions.[4]

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products and establish degradation pathways.[8][9][10] These studies are also critical for developing stability-indicating analytical methods.[11]

Experimental Protocol for Forced Degradation Studies:

-

Principle: The drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. The extent of degradation and the formation of degradation products are monitored by a stability-indicating HPLC method.[8]

-

Detailed Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature or heat at 60-80°C for a specified period. Neutralize the samples before analysis. Pyridinone derivatives are often susceptible to degradation in alkaline media.[10]

-

Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Pyridinone derivatives have been shown to be photolabile.[10]

-

Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and a buffered aqueous phase) with UV or MS detection to quantify the parent compound and detect any degradation products.

-

Potential Degradation Pathways

Based on the chemistry of the pyridinone scaffold, potential degradation pathways for this compound may include:

-

Hydrolysis: The amide bond within the pyridinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

-

Oxidation: The aminomethyl group and the electron-rich pyridinone ring could be susceptible to oxidation.

-

Photodegradation: The conjugated system of the pyridinone ring can absorb UV light, potentially leading to photochemical reactions and degradation.[10]

Potential Signaling Pathways

Pyridinone-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][6] They are known to modulate various signaling pathways, primarily through the inhibition of protein kinases.[1][7]

While the specific signaling pathways targeted by this compound have not been explicitly reported, its structural features suggest potential interactions with ATP-binding sites of kinases. The pyridinone ring can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding motifs of many kinase inhibitors.[3]

Other pyridinone derivatives have been developed as antagonists for receptors like the adenosine A2A receptor, implicating their role in modulating immune responses.[12] The diverse biological activities reported for this class of compounds underscore the importance of further investigation into the specific mechanisms of action for this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides detailed experimental protocols for its comprehensive characterization. While predicted data offers initial insights, rigorous experimental evaluation using the described methodologies is imperative for any drug development program involving this compound. Further research into its specific degradation products and biological targets will be crucial for elucidating its full therapeutic potential and ensuring the development of a safe, stable, and efficacious drug product.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. longdom.org [longdom.org]

- 9. scispace.com [scispace.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(Aminomethyl)pyridin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(Aminomethyl)pyridin-2(1H)-one. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide combines predicted spectroscopic data with generalized experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers working with this and structurally related compounds.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 131052-82-9[1]

-

Molecular Formula: C₆H₈N₂O[1]

-

Molecular Weight: 124.14 g/mol [1]

-

Predicted Properties:

-

Boiling Point: 356.5±34.0 °C

-

pKa: 11.74±0.10

-

Density: 1.146±0.06 g/cm³

-

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | d | 1H | H-6 |

| ~ 6.3 | d | 1H | H-5 |

| ~ 6.1 | s | 1H | H-3 |

| ~ 3.8 | s | 2H | -CH₂- |

| ~ 1.5-2.5 (broad) | s | 3H | -NH₂, -NH- |

Note: Predictions are based on computational models and may vary from experimental values. The broad signal for the amine and amide protons is due to chemical exchange and hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C-2 (C=O) |

| ~ 140 | C-6 |

| ~ 135 | C-4 |

| ~ 120 | C-5 |

| ~ 105 | C-3 |

| ~ 45 | -CH₂- |

Note: These are estimated chemical shifts. Actual values can be influenced by solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3500 (broad) | N-H (amine & amide) | Stretching |

| 3000-3100 | C-H (aromatic) | Stretching |

| 2850-2950 | C-H (aliphatic) | Stretching |

| ~1650 (strong) | C=O (amide) | Stretching |

| 1550-1600 | C=C (aromatic) | Stretching |

| 1400-1500 | C-N | Stretching |

| 1000-1300 | C-O | Stretching |

Note: The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator of the pyridinone carbonyl group.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Notes |

| 124 | [M]⁺ | Molecular Ion |

| 107 | [M - NH₃]⁺ | Loss of ammonia from the aminomethyl group |

| 95 | [M - CH₂NH]⁺ | Alpha-cleavage at the aminomethyl group |

| 80 | [M - C₂H₄N]⁺ | Cleavage of the aminomethyl side chain |

| 78 | Pyridine ring fragment |

Note: The fragmentation pattern is predicted based on the structure. Electrospray ionization (ESI) is expected to yield a prominent protonated molecule [M+H]⁺ at m/z 125.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is recommended for this type of compound.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If fragmentation information is desired, tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion.

-

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: A general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound.

Caption: A detailed workflow for the spectroscopic analysis of this compound.

References

Technical Guide on 4-(Aminomethyl)pyridin-2(1H)-one: Crystal Structure and Analysis

To our valued researchers, scientists, and drug development professionals:

This document serves to address the inquiry regarding the crystal structure of 4-(Aminomethyl)pyridin-2(1H)-one. A comprehensive search of publicly available chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to gather the necessary data for a detailed technical guide.

Our findings indicate that the experimental crystal structure of this compound has not been reported in the searched scientific literature or databases. Consequently, the crystallographic data required to construct a detailed technical guide, including quantitative data tables and experimental protocols for crystallization, is not available at this time.

While we are unable to provide the specific crystal structure, we have compiled the available chemical information for this compound to assist in your research endeavors.

Chemical Information

Below is a summary of the known properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 131052-82-9 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Canonical SMILES | C1=CNC(=O)C=C1CN |

| InChI Key | ZYOSFZHXYZSRMA-UHFFFAOYSA-N |

Typical Content of a Crystallographic Technical Guide

Had the crystal structure data been available, this guide would have included the following sections:

-

Crystallographic Data Summary: A table detailing the crystal system, space group, unit cell dimensions, density, and other key parameters derived from single-crystal X-ray diffraction.

-

Molecular and Crystal Packing Description: An analysis of the molecular geometry, including bond lengths and angles, as well as a description of the intermolecular interactions (e.g., hydrogen bonding) that govern the crystal packing.

-

Experimental Protocol for Crystallization: A detailed methodology for the synthesis and subsequent crystallization of the compound to obtain single crystals suitable for X-ray diffraction studies. This would include information on solvents, temperature, and crystallization techniques.

-

Visualization of Crystal Structure: 3D representations of the molecule and its packing in the crystal lattice.

-

Signaling Pathways and Biological Activity: If applicable, diagrams and descriptions of any known biological signaling pathways in which this molecule is involved, which is often informed by its three-dimensional structure.

Logical Workflow for Structure Determination

The general process for determining a crystal structure and preparing a technical guide like the one requested is outlined below.

Caption: A generalized workflow for the determination and dissemination of a small molecule crystal structure.

We regret that we could not provide the specific crystal structure data for this compound at this time. We recommend monitoring major crystallographic databases for any future depositions of this structure.

commercial availability of 4-(Aminomethyl)pyridin-2(1H)-one

An In-depth Technical Guide on 4-(Aminomethyl)pyridin-2(1H)-one

Introduction

This compound and its salts are heterocyclic organic compounds belonging to the pyridinone family. These compounds serve as versatile building blocks in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and general synthetic approaches for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identification

Proper identification of a chemical compound is crucial for procurement and experimental use. The key identifiers for this compound and its common salt forms are listed below.

| Identifier | This compound | This compound hydrochloride | 4-(Aminomethyl)-1H-pyridin-2-one;dihydrochloride |

| CAS Number | 131052-82-9[1] | 943751-21-1[2][3] | 1282672-41-6[4] |

| Molecular Formula | C6H8N2O[1] | C6H9ClN2O[2] | C6H10Cl2N2O[4] |

| Molecular Weight | 124.14 g/mol [1] | 160.6 g/mol [2] | 197.06 g/mol [4] |

| Synonyms | 4-(aminomethyl)-1,2-dihydropyridin-2-one, 4-(AMINOMETHYL)PYRIDIN-2-OL[1] | - | - |

Commercial Availability

This compound is available from various chemical suppliers, typically for research and development purposes. The availability and pricing vary between suppliers and are subject to change. Below is a summary of representative commercial sources.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| TRC | 4-(Aminomethyl)-2(1H)-pyridinone | - | 50 mg | $60.00[1] |

| TRC | 4-(Aminomethyl)-2(1H)-pyridinone | - | 500 mg | $385.00[1] |

| SynQuest Laboratories | 4-(Aminomethyl)-2(1H)-pyridinone | - | 1 g | $375.00[1] |

| Crysdot | This compound | 95+% | 1 g | $290.00[1] |

| Chemenu | 4-(aminomethyl)-1,2-dihydropyridin-2-one | 97% | 1 g | $275.00[1] |

| Chemenu | 4-(aminomethyl)-1,2-dihydropyridin-2-one | 97% | 5 g | $825.00[1] |

| Chemenu | 4-(aminomethyl)-1,2-dihydropyridin-2-one | 97% | 10 g | $1375.00[1] |

| Alichem | This compound | - | 5 g | $1683.67[1] |

| Alichem | This compound | - | 10 g | $2244.22[1] |

| Alichem | This compound | - | 25 g | $4044.56[1] |

Note: Prices are indicative and were sourced at the time of this guide's compilation. Please consult supplier websites for current pricing and availability.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates.

| Property | Value |

| Boiling Point | 356.5 ± 34.0 °C[1] |

| Density | 1.146 ± 0.06 g/cm³[1] |

| pKa | 11.74 ± 0.10[1] |

| LogP | 0.94620[1] |

| XLogP3 | -1.4[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[1] |

| Exact Mass | 124.063662883[1] |

| Polar Surface Area (PSA) | 59.14 Ų[1] |

Experimental Protocols: Synthetic Approaches

A generalized workflow for the synthesis of a substituted pyridin-2(1H)-one is outlined below.

General Experimental Workflow: Synthesis of Substituted Pyridin-2(1H)-ones

Caption: Generalized workflow for the synthesis of substituted pyridin-2(1H)-ones.

Detailed Methodologies (Based on related syntheses):

-

Step 1: Hydrogenation of a Nitro-Pyridine Precursor:

-

Reaction Setup: A suitable pressure reactor is charged with a nitro-substituted pyridine precursor (e.g., 2-chloro-5-methyl-4-nitropyridine-1-oxide) and a solvent such as methanol.[6]

-

Catalyst Addition: A platinum-based catalyst (e.g., Pt/C) is added to the suspension.[6]

-

Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by techniques like TLC or HPLC until completion.[6]

-

Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The resulting filtrate containing the aminated intermediate can be used directly in the next step.[6]

-

-

Step 2: Formation of the Pyridinone Ring:

-

Reaction Setup: The aminated intermediate is placed in a pressure reactor with a suitable base (e.g., KOH) and solvent (e.g., methanol).[7]

-

Cyclization: The mixture is heated under pressure to facilitate the intramolecular cyclization to form the pyridinone ring.[7]

-

Work-up and Purification: Upon completion, the mixture is cooled, and the product is isolated. This often involves evaporating the solvent, removing inorganic salts by filtration, and recrystallizing the crude product from a suitable solvent like water to yield the pure pyridinone derivative.[6]

-

Biological Context and Signaling Pathways

There is no specific information in the provided search results detailing the biological activity or associated signaling pathways for this compound itself. However, the pyridin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active molecules. For example, a series of 3,5-disubstituted pyridin-2(1H)-ones has been synthesized and evaluated for anti-allodynic effects in an inflammatory pain model.[5] The structural similarity to intermediates used in the synthesis of drugs like Finerenone, a mineralocorticoid receptor antagonist, suggests that derivatives of this compound could be explored for a variety of therapeutic targets.[6][7]

A logical diagram illustrating the relationship between a chemical library and drug discovery is presented below.

Caption: Role of chemical building blocks in the drug discovery pipeline.

Conclusion

This compound is a commercially available pyridinone derivative that holds potential as a building block for the synthesis of novel compounds in the field of drug discovery. While detailed experimental and biological data for this specific molecule are limited in the public domain, established synthetic routes for related pyridinones provide a solid foundation for its chemical exploration. Researchers and scientists can procure this compound from various suppliers to investigate its utility in developing new therapeutic agents.

References

- 1. lookchem.com [lookchem.com]

- 2. cas 943751-21-1|| where to buy this compound hydrochloride [chemenu.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. appchemical.com [appchemical.com]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 4-(Aminomethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information, experimental protocols, and an overview of the biological significance of 4-(aminomethyl)pyridin-2(1H)-one and its structural analogs. The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document is intended to equip researchers and drug development professionals with the necessary knowledge for the safe handling and effective use of this important chemical entity.

Safety and Handling

Hazard Classification

Based on the available data for 4-amino-pyridin-2-ol, the following GHS hazard classifications should be considered[3]:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2): Causes serious eye irritation.[3]

General safety data for aminopyridines also indicate that these compounds can be hazardous in case of skin contact, eye contact, or inhalation.[4]

Precautionary Measures and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to the following precautions:

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4] Avoid all personal contact, including inhalation.[5]

-

Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, a suitable respirator should be worn.[6]

-

Hygiene: Do not eat, drink, or smoke when handling this product.[7] Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, the following first aid procedures should be followed immediately:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[5] Seek immediate medical attention.[3]

-

If on Skin: Remove all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[3]

-

If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is 2-8°C, protected from light.[8]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and its close analog, 4-aminopyridine.

Table 1: Physicochemical Properties of this compound [8]

| Property | Value |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| Boiling Point (Predicted) | 356.5 ± 34.0 °C |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ |

| pKa (Predicted) | 11.74 ± 0.10 |

| LogP (Predicted) | 0.94620 |

| Storage Temperature | 2-8°C (protect from light) |

Table 2: Acute Toxicity Data for 4-Aminopyridine

| Route of Administration | Organism | LD50 | Reference |

| Oral | Rat | 20 mg/kg | [6] |

| Oral | Mallard | 4.2 mg/kg | [9] |

| Oral | Sparrow Hawk | 5.6 mg/kg | [9] |

| Oral | Domestic Chicken | 15-35 mg/kg | [9] |

| Intravenous | Mouse | 340 mg/kg |

Experimental Protocols

While a specific synthesis protocol for this compound was not found, a detailed procedure for a closely related analog, 4-amino-5-methyl-2(1H)-pyridinone, provides a viable synthetic route.[10][11][12] The following is an adapted, proposed protocol.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from a suitable commercially available precursor.

Step 1: Hydrogenation of a Nitro Precursor

-

Reaction Setup: In a pressure reactor, suspend the starting material, a suitable 4-nitro-substituted pyridinone precursor, in a solvent such as methanol.

-

Catalyst Addition: Add a platinum-based catalyst (e.g., platinum on carbon).

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the appropriate temperature. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.

-

Work-up: Once the reaction is complete, cool the reactor and carefully filter the mixture to remove the catalyst. The resulting filtrate containing the 4-amino intermediate can be used directly in the next step or purified further.

Step 2: Conversion to the Pyridinone

-

Reaction Setup: Charge a pressure reactor with the 4-amino intermediate from Step 1.

-

Reagent Addition: Add potassium hydroxide (KOH) dissolved in methanol.

-

Reaction: Heat the mixture in the sealed reactor.

-

Work-up: After cooling, evaporate the mixture to dryness under reduced pressure. Add methanol to the residue, stir, and filter to remove inorganic salts. Concentrate the filtrate to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to yield the purified this compound.

Biological Activity and Signaling Pathways

The pyridin-2(1H)-one scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2]

Known Biological Activities of Pyridin-2(1H)-one Derivatives

-

Anticancer Activity: Many pyridin-2(1H)-one derivatives exhibit potent anticancer effects by inhibiting key enzymes and signaling pathways involved in cancer cell proliferation.[1] For instance, fluorine-substituted 4-amino-2(1H)-pyridinones have been synthesized and tested for their antitumor activity.[13]

-

Antiviral and Antimicrobial Activity: This class of compounds has also shown promise as antiviral and antimicrobial agents.[1]

-

Enzyme Inhibition: Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[14]

While the specific mechanism of action and signaling pathways for this compound are not yet fully elucidated, its structural similarity to these other biologically active molecules suggests it may have therapeutic potential.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

General Laboratory Safety Workflow

Caption: Standard workflow for the safe handling of hazardous chemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ehs.washington.edu [ehs.washington.edu]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. This compound|lookchem [lookchem.com]

- 9. aphis.usda.gov [aphis.usda.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 12. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 13. Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 4-(Aminomethyl)pyridin-2(1H)-one

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-2(1H)-one and the Broader Pyridin-2(1H)-one Scaffold

Disclaimer: Direct scientific literature providing in-depth biological and experimental data specifically for this compound is limited. This guide provides a comprehensive review of the broader pyridin-2(1H)-one scaffold, a well-recognized "privileged structure" in medicinal chemistry, and includes specific data on closely related derivatives where available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this chemical space.

Introduction

The pyridin-2(1H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Recognized for its versatile chemical nature, it is a key component in numerous natural products and clinically approved pharmaceuticals. The unique physicochemical properties of the 2-pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its broad pharmacological significance.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyridin-2(1H)-one derivatives, with a specific focus on derivatives containing a 4-(aminomethyl) moiety where data is available.

Synthesis of the Pyridin-2(1H)-one Scaffold

The synthesis of substituted pyridin-2(1H)-ones can be achieved through various synthetic routes. A common and efficient method involves a one-pot, three-component cyclization reaction.

General Experimental Protocol: Three-Component Synthesis

A facile and efficient one-pot synthesis of polysubstituted pyridin-2(1H)-ones can be achieved from readily available enaminones and a cyanomethyl sulfonium bromide salt in the presence of a base such as cesium carbonate.[4] The reaction mechanism is proposed to involve a sequential nucleophilic vinylic substitution, intramolecular nucleophilic cyclization, and dealkylation.

Another versatile method is the three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate, which affords 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones.[4]

Biological Activities of Pyridin-2(1H)-one Derivatives

The pyridin-2(1H)-one scaffold is associated with a remarkable breadth of biological activities, targeting critical enzymes and pathways implicated in various diseases.

| Biological Activity | Target/Mechanism | Example Derivative Class | Reference |

| Anticancer | Kinase Inhibition (e.g., PIM-1, c-Src) | Substituted 3,5-diaryl-pyridin-2(1H)-ones | [1][5] |

| Antiviral | Inhibition of viral enzymes (e.g., HIV reverse transcriptase) | 4-cycloalkyloxy-pyridin-2(1H)-ones | [2] |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi | Variously substituted pyridin-2(1H)-ones | [1] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α) | Phenyl-substituted pyridin-2(1H)-ones | [2] |

| Analgesic | Anti-allodynic effect in inflammatory pain models | 3,5-disubstituted pyridin-2(1H)-ones | [6] |

| PCSK9 Inhibition | Reduction of PCSK9 secretion | 4-amino-2-pyridone derivatives | [7][8] |

| LOXL2 Inhibition | Irreversible inhibition of lysyl oxidase-like 2 | 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives | [9] |

Focus: 4-(Aminomethyl) Pyridinone Derivatives as LOXL2 Inhibitors

While data on this compound is scarce, a study on 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives has identified them as potent, selective, and orally efficacious inhibitors of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2).[9] LOXL2 is a key enzyme in the remodeling of the extracellular matrix, and its dysregulation is linked to fibrosis.[9]

Mechanism of Action: LOXL2 Inhibition

LOXL2 catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, leading to the formation of reactive aldehydes.[9] These aldehydes then form cross-links, a critical step in tissue remodeling. Inhibition of LOXL2 by 4-(aminomethyl) pyridine derivatives can block this process, thereby reducing fibrosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.unipd.it [research.unipd.it]

- 9. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(Aminomethyl)pyridin-2(1H)-one in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(aminomethyl)pyridin-2(1H)-one scaffold is a versatile heterocyclic motif with significant potential in medicinal chemistry. As a derivative of the pyridin-2(1H)-one core, which is recognized as a "privileged structure" in drug discovery, this scaffold provides a unique combination of hydrogen bonding capabilities and opportunities for diverse substitutions.[1] The aminomethyl group at the 4-position offers a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This scaffold has shown promise in the development of inhibitors for various enzymes, particularly protein kinases, and as a core for novel anticancer agents.[1][2]

These application notes provide an overview of the potential applications of the this compound scaffold, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Drug Design

Kinase Inhibitors

The pyridin-2(1H)-one core is a well-established scaffold for the design of kinase inhibitors. The 4-(aminomethyl) group can be functionalized to interact with specific residues in the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

-

Targeted Cancer Therapy: Derivatives of the pyridin-2(1H)-one scaffold have been investigated as inhibitors of key kinases in oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK pathway.[3] By targeting kinases like MEK and ERK, these compounds can inhibit tumor cell proliferation and survival.

-

Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling. The development of selective kinase inhibitors based on the this compound scaffold could offer novel therapeutic approaches for inflammatory conditions.

Anticancer Agents

Beyond kinase inhibition, derivatives of the 4-amino-2(1H)-pyridinone scaffold have demonstrated broader anticancer activities. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] The aminomethyl group can be modified to enhance cytotoxicity and selectivity towards tumor cells.

Modulators of Other Enzymes and Receptors

The versatility of the this compound scaffold allows for its application in targeting a wide range of other biological targets, including but not limited to:

-

PCSK9 Inhibitors: 4-amino-2-pyridone derivatives have been identified as a new class of small-molecule inhibitors of PCSK9, a key target in the treatment of hypercholesterolemia.[5][6]

-

Enzyme Inhibition: The core structure can be adapted to inhibit other enzymes relevant to various diseases.

Data Presentation

Due to the limited availability of specific quantitative data for a broad range of this compound derivatives, the following tables present representative data for closely related pyridin-2(1H)-one analogs to exemplify the potential activities.

Table 1: Kinase Inhibitory Activity of Representative Pyridin-2(1H)-one Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |

| Compound A | c-Src | 12,500 | - | - | [1] |

| Compound B | PIM-1 | 14.3 | MCF-7 | 0.5 | [7] |

| Compound C | ALK (L1196M) | 41.3 | H3122 | 6.27 | [8] |

| Compound D | ROS1 (G2032R) | 104.7 | HCC78 | 10.71 | [8] |

Table 2: Anticancer Activity of Representative 4-Amino-2(1H)-pyridinone Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Analog 1 | L1210 | ID50 | >10 | [1] |

| Analog 2 | P388 | - | Inactive | [1] |

| Analog 3 | MiaPaCa-2 | IC50 | 1.95 | [9] |

| Analog 4 | Leukemia Cell Lines | log10 GI50 | -4.7 | [4] |

Experimental Protocols

Protocol 1: General Synthesis of 4-(Acylaminomethyl)pyridin-2(1H)-one Derivatives

This protocol describes a general method for the synthesis of derivatives of the this compound scaffold, starting from a 4-(halomethyl)pyridin-2(1H)-one intermediate.

Workflow Diagram:

Caption: General synthetic route to this compound and its derivatives.

Materials:

-

4-(Bromomethyl)pyridin-2(1H)-one or 4-(chloromethyl)pyridin-2(1H)-one

-

Amine source (e.g., ammonia, primary or secondary amine) or a protected amine equivalent (e.g., potassium phthalimide)

-

Acylating or sulfonylating agent (e.g., acid chloride, sulfonyl chloride)

-

Appropriate solvents (e.g., DMF, DCM, THF)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Reagents for protection and deprotection if necessary (e.g., Boc-anhydride, TFA)

Procedure:

-

Amination of the Halomethyl Group:

-

Dissolve the 4-(halomethyl)pyridin-2(1H)-one in a suitable solvent like DMF.

-

Add an excess of the amine source. For a primary amine, direct amination can be performed. Alternatively, a Gabriel synthesis using potassium phthalimide followed by hydrazinolysis can be employed to yield the primary amine.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography.

-

-

Acylation or Sulfonylation of the Amino Group:

-

Dissolve the this compound in an anhydrous solvent such as DCM or THF.

-

Add a base, such as triethylamine, to the solution.

-

Cool the reaction mixture to 0 °C and add the acyl chloride or sulfonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a this compound derivative against a target protein kinase using a luminescence-based assay.

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Test compound (derivative of this compound)

-

Recombinant target kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well white plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a solution of the kinase and its substrate in the kinase assay buffer.

-

Add this solution to each well of the assay plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.

-

Add the detection reagent to convert the produced ADP to ATP, which generates a luminescent signal.

-

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol outlines a method to assess the effect of this compound derivatives on the proliferation of cancer cells.[10][11][12][13]

Workflow Diagram:

Caption: Workflow for assessing cell proliferation using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a dedicated solubilization buffer)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).

Signaling Pathway Visualization

The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway, a common target for pyridin-2(1H)-one-based kinase inhibitors.

Caption: The RAS-RAF-MEK-ERK pathway and potential points of inhibition by pyridinone derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent drug-like properties make it an attractive core for lead optimization. The protocols and information provided herein serve as a guide for researchers to explore the full potential of this valuable scaffold in drug discovery. Further investigation into the specific SAR of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.unipd.it [research.unipd.it]

- 6. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Protocol Online: Cell Proliferation Assay [protocol-online.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

Application Notes and Protocols: Derivatization of 4-(Aminomethyl)pyridin-2(1H)-one for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Aminomethyl)pyridin-2(1H)-one scaffold is a versatile building block in medicinal chemistry, recognized for its potential to interact with a variety of biological targets.[1] Its inherent structural features, including a hydrogen bond donor and acceptor in the pyridinone ring and a reactive primary amine, make it an attractive starting point for the synthesis of diverse compound libraries.[2] Derivatization of the aminomethyl group allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and biological activity. This document provides detailed protocols for two key derivatization strategies, N-acylation and reductive amination, and summarizes the biological activities of the resulting derivatives, with a focus on their potential as anticancer and PCSK9 inhibiting agents.

Derivatization Strategies

The primary amino group of this compound is a key handle for introducing a wide range of substituents. The following protocols detail two common and effective methods for its derivatization.

Protocol 1: N-Acylation of this compound

N-acylation is a robust method for converting the primary amine into an amide, introducing a variety of functionalities depending on the acylating agent used.[3] This protocol describes a general procedure using an acyl chloride.

Experimental Protocol

-

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure: